molecular formula C21H30N2O B5963180 N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide

N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B5963180
M. Wt: 326.5 g/mol
InChI Key: UCYSKLHQNBHXCM-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide, also known as BICP, is a novel compound that has gained attention in the field of pharmacology due to its potential therapeutic properties. BICP is a piperidine derivative that has been synthesized using a multi-step approach, and its structure has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to interact with opioid receptors, as well as with receptors for other neurotransmitters such as dopamine and serotonin. These interactions may contribute to N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. For example, N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has been found to increase the release of endogenous opioids in the brain, which may contribute to its analgesic effects. N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects. N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has been found to have a relatively low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. For example, N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has also been shown to have good stability under various conditions. However, N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has some limitations for use in laboratory experiments. For example, N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has low solubility in water, which may limit its use in certain experimental systems. Additionally, more research is needed to fully understand the mechanisms of action of N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide and its potential therapeutic applications.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide. For example, further studies are needed to fully understand the mechanisms of action of N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide and its potential therapeutic applications. Additional studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide in vivo. Finally, the development of new analogs of N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide may lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-methylbenzylamine with bicyclo[2.2.1]hept-2-en-5-one to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then acylated with 4-piperidone to form N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide. The synthesis of N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in various fields of pharmacology. For example, N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to have analgesic properties and may be useful in the treatment of chronic pain conditions. N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-15-4-2-3-5-19(15)14-23-10-8-17(9-11-23)21(24)22-20-13-16-6-7-18(20)12-16/h2-5,16-18,20H,6-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYSKLHQNBHXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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